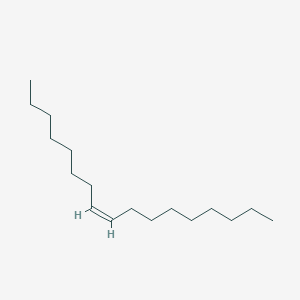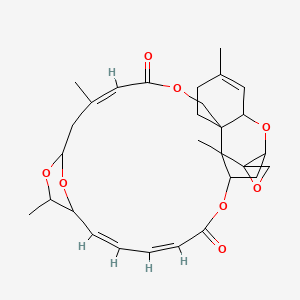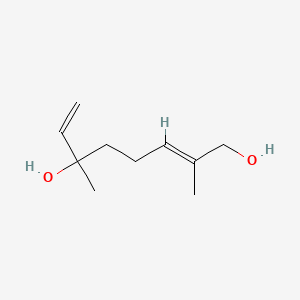
(2E)-2,6-dimethylocta-2,7-diene-1,6-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E)-2,6-dimethylocta-2,7-diene-1,6-diol is an octadienediol.
科学的研究の応用
Reactivity in Polymerization : The compound has been studied for its reactivity as a termonomer in the synthesis of ethylene-propylene-diene terpolymers (EPDM). It's compared to other dienes in homopolymerization and cross-copolymerization using different catalytic systems, significantly influencing productivity and activity in these processes (Dolatkhani, Cramail, & Deffieux, 1995).
Radical Addition Reactions : Research has examined the reactions of the compound with organic radicals, highlighting the selectivity of the reactions and suggesting possible reversible addition processes. This adds to the understanding of its chemical behavior and potential in synthetic applications (Mcquillin & Wood, 1976).
Copolymer Synthesis and Characterization : The compound's role in the synthesis of copolymers with ethylene has been extensively studied. Its influence on the structure and mechanical properties of the copolymers, such as crystallinity, crystal size, and viscoelastic relaxations, has been a significant area of focus, offering insights into tailoring polymer properties (Cerrada et al., 2004).
Catalysis in Polymerization : The compound has been utilized in copolymerization processes with ethylene, exploring the effects of different reaction conditions and catalysts. This research provides valuable information on optimizing polymerization processes and the potential industrial applications of these copolymers (Santos et al., 2002).
Mechanical Behavior and Structural Characterization : Detailed studies have been conducted on the relationship between the structure and mechanical properties of copolymers made with the compound. This research is crucial for applications where specific material properties are required, such as in high-performance or specialty plastics (Cerrada et al., 2004).
特性
CAS番号 |
64142-78-5 |
|---|---|
分子式 |
C10H18O2 |
分子量 |
170.25 g/mol |
IUPAC名 |
(2E)-2,6-dimethylocta-2,7-diene-1,6-diol |
InChI |
InChI=1S/C10H18O2/c1-4-10(3,12)7-5-6-9(2)8-11/h4,6,11-12H,1,5,7-8H2,2-3H3/b9-6+ |
InChIキー |
NSMIMJYEKVSYMT-RMKNXTFCSA-N |
異性体SMILES |
C/C(=C\CCC(C)(C=C)O)/CO |
SMILES |
CC(=CCCC(C)(C=C)O)CO |
正規SMILES |
CC(=CCCC(C)(C=C)O)CO |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[bis(methylthio)methylideneamino]-4-hydroxybenzamide](/img/structure/B1236623.png)
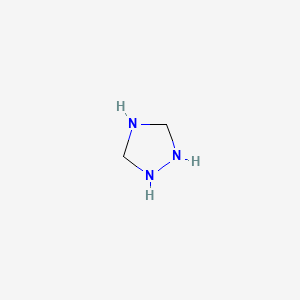
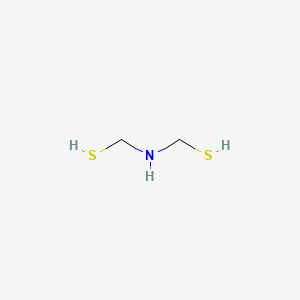

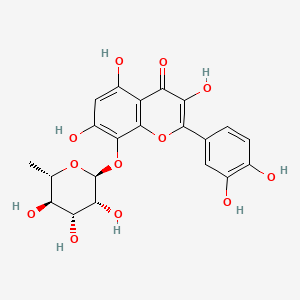

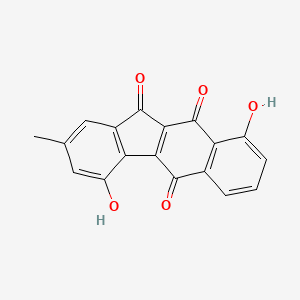
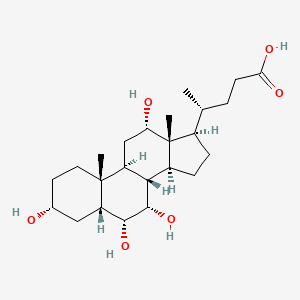
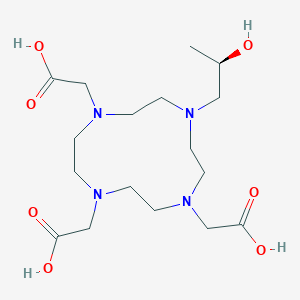
![4-[[3-oxo-2-(3-pyridinyl)-1H-isoindol-1-yl]amino]benzoic acid ethyl ester](/img/structure/B1236638.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[4-(4-fluorophenyl)-5-[(1-methyl-2-pyrrolyl)methyl]-1,2,4-triazol-3-yl]thio]acetamide](/img/structure/B1236640.png)
![4-chloro-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]benzenesulfonamide](/img/structure/B1236641.png)
